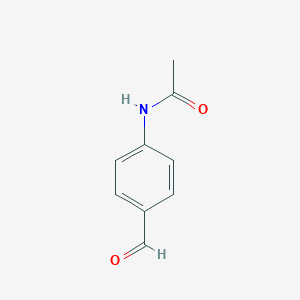

4-Acetamidobenzaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-formylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(12)10-9-4-2-8(6-11)3-5-9/h2-6H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLUWKYNZNXSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059546 | |

| Record name | Acetamide, N-(4-formylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-85-0 | |

| Record name | 4-Acetamidobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetaminobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetamidobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetamidobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-formylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(4-formylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-formylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICOTIAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GR5G0JI22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetamidobenzaldehyde: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 122-85-0

Introduction

4-Acetamidobenzaldehyde, also known as N-(4-formylphenyl)acetamide, is an organic compound with the chemical formula C₉H₉NO₂.[1] It is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and other biologically active molecules.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and a discussion of its relevance in drug discovery.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[2] It is sparingly soluble in water but soluble in organic solvents such as ethanol (B145695) and acetone.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 122-85-0 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | |

| Appearance | White to yellow crystalline powder | [2] |

| Melting Point | 154-158 °C | |

| Boiling Point | 384.3 °C at 760 mmHg | |

| Solubility in Water | 3.247 g/L at 25 °C | [2] |

| Density | 1.216 g/cm³ |

Synthesis and Purification

Synthesis of this compound from p-Aminobenzaldehyde

This compound is commonly synthesized by the acetylation of p-aminobenzaldehyde using acetic anhydride.[2]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-aminobenzaldehyde in a suitable solvent such as benzene.

-

Perform azeotropic dehydration to remove any water from the solution.

-

To the anhydrous solution, slowly add an equimolar amount of acetic anhydride.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and adjust the pH to 6.8-7.0 with a saturated solution of sodium carbonate to precipitate the crude product.[2]

-

For decolorization, add activated charcoal and heat the suspension to 95-100 °C.[2]

-

Filter the hot solution to remove the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with cold water.

-

Dry the purified this compound in a vacuum oven at 60-65 °C.[2]

Caption: Workflow for the synthesis and purification of this compound.

Purification by Recrystallization

Further purification of this compound can be achieved by recrystallization from water.[3][4][5]

Experimental Protocol:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimum amount of near-boiling deionized water to dissolve the solid completely.

-

If colored impurities are present, add a small amount of activated charcoal and boil the solution for a few minutes.

-

Perform a hot filtration to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold water.

-

Dry the crystals under vacuum.

Analytical Methods

A variety of analytical techniques can be used to confirm the identity and purity of this compound.

Table 2: Analytical Methods for this compound

| Technique | Sample Preparation | Expected Observations |

| ¹H NMR | Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[6] | Signals corresponding to the aldehyde proton, aromatic protons, acetyl protons, and amide proton. |

| ¹³C NMR | Dissolve 20-50 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent.[6] | Signals for the carbonyl carbon of the aldehyde, the carbonyl carbon of the amide, aromatic carbons, and the methyl carbon. |

| FT-IR | Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing into a disc.[7][8] | Characteristic absorption bands for N-H stretching, C=O stretching (amide and aldehyde), and aromatic C-H and C=C stretching. |

| Mass Spectrometry (GC-MS) | Dissolve the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) for injection into the GC. | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern. |

| HPLC | Dissolve the sample in the mobile phase or a compatible solvent. A reversed-phase C18 column is often suitable.[9][10] | A single major peak indicating the purity of the compound. The retention time is characteristic of the compound under the specific chromatographic conditions. |

Applications in Drug Discovery and Biological Activity

While this compound itself is not typically used as a therapeutic agent, it serves as a crucial building block for the synthesis of various derivatives with potential pharmacological activities.

Derivatives of this compound have been investigated for a range of biological effects, including:

-

Anti-Alzheimer's Activity: Some derivatives have been synthesized and shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

-

Antioxidant Properties: Certain derivatives have demonstrated the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.

-

DNA Binding: The interaction of some this compound derivatives with DNA has been studied, indicating potential for development as anticancer agents.

It is important to note that the direct involvement of this compound in specific signaling pathways has not been extensively reported in the scientific literature. However, based on the activities of its derivatives, it is plausible that molecules derived from this scaffold could modulate pathways related to neuroinflammation, oxidative stress, and cell cycle regulation. For instance, benzyloxybenzaldehyde derivatives have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme linked to cancer progression.[11] Furthermore, other benzaldehyde (B42025) derivatives have been shown to inhibit inflammatory mediators via the induction of heme oxygenase-1 and modulation of the NF-κB pathway.[12]

Caption: A hypothetical signaling pathway that could be modulated by derivatives of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

Table 3: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |

| Skin irritation | GHS07 | Warning | H315: Causes skin irritation. |

| Eye irritation | GHS07 | Warning | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation. |

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its synthesis and purification are straightforward, making it readily accessible for research and development purposes. While the direct biological activity of this compound is not extensively documented, its role as a precursor to a wide range of pharmacologically active derivatives underscores its importance in the field of drug discovery. Further investigation into the biological effects of this compound and its derivatives may unveil novel therapeutic applications.

References

- 1. CAS 122-85-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. cerritos.edu [cerritos.edu]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. scribd.com [scribd.com]

- 6. organomation.com [organomation.com]

- 7. shimadzu.com [shimadzu.com]

- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 9. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Acetamidobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Acetamidobenzaldehyde (CAS No. 122-85-0). It includes detailed experimental protocols and summarizes key data in a structured format for ease of reference and comparison.

Core Chemical and Physical Properties

This compound, also known as p-acetamidobenzaldehyde or 4-formylacetanilide, is an organic compound featuring both an aldehyde and an acetamido functional group attached to a benzene (B151609) ring at the para position.[1] This dual functionality makes it a valuable intermediate in various synthetic applications, particularly in the pharmaceutical and agrochemical industries.[1]

Appearance: The compound typically presents as a white to light yellow crystalline powder.[1][2]

Stability and Storage: It is stable under normal temperatures and pressures.[2] For storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place, protected from direct sunlight.[3] The compound is noted to be air-sensitive.[2][4]

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 122-85-0 | [2][5][6][7] |

| Molecular Formula | C₉H₉NO₂ | [1][2][5][7] |

| Molecular Weight | 163.17 g/mol | [6][7] |

| IUPAC Name | N-(4-formylphenyl)acetamide | [7][8] |

| InChI Key | SKLUWKYNZNXSLX-UHFFFAOYSA-N | [2][6][8] |

| SMILES | CC(=O)NC1=CC=C(C=O)C=C1 | [2][6][8] |

| Physical Properties | ||

| Melting Point | 148-158 °C | [5][6][8][9][10] |

| Boiling Point | 384.3 ± 25.0 °C at 760 mmHg | [5][9] |

| Density | 1.2 ± 0.1 g/cm³ | [5][9] |

| Flash Point | 181.8 ± 23.3 °C | [5][9] |

| Vapor Pressure | 4.12E-06 mmHg at 25°C | [9] |

| Solubility & Partitioning | ||

| Water Solubility | 3.247 g/L (at 25 °C); Sparingly soluble | [2][4] |

| Organic Solvent Solubility | Soluble in ethanol (B145695) and acetone | [1][2] |

| LogP | 1.25 | [5] |

| Spectroscopic Data | ||

| Refractive Index | 1.622 | [9] |

| Topological Polar Surface Area | 46.2 Ų | [2] |

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound.

A common method for the synthesis of this compound is the acetylation of p-aminobenzaldehyde using acetic anhydride (B1165640).[2]

Materials:

-

p-Aminobenzaldehyde

-

Benzene (or a suitable alternative solvent)

-

Acetic anhydride

-

Sodium carbonate

-

Activated carbon

-

Water

Procedure:

-

Azeotropically dehydrate a solution of p-aminobenzaldehyde in benzene.

-

Add acetic anhydride to the dehydrated benzene solution.

-

Distill the mixture to recover the benzene solvent. Steam distillation can be used to remove any residual benzene.

-

Add water to the resulting reaction product.

-

Adjust the pH of the solution to 6.8-7.0 using sodium carbonate.

-

Heat the solution to 95-100°C and add activated carbon for decolorization.

-

Filter the hot solution under pressure to remove the activated carbon.

-

Cool the filtrate to induce crystallization.

-

Collect the crystals by filtration.

-

Dry the purified this compound crystals at 60-65°C.[2]

The following diagram illustrates the workflow for the synthesis and purification of this compound.

References

- 1. CAS 122-85-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 122-85-0 [chemicalbook.com]

- 5. This compound | CAS#:122-85-0 | Chemsrc [chemsrc.com]

- 6. 对乙酰氨基苯甲醛 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C9H9NO2 | CID 73942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound | 122-85-0 [chemnet.com]

- 10. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to 4-Acetamidobenzaldehyde: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of 4-Acetamidobenzaldehyde, a versatile organic compound with applications in medicinal chemistry and organic synthesis. The document details its chemical structure, functional groups, physicochemical properties, and a standard protocol for its laboratory synthesis.

Chemical Structure and Functional Groups

This compound, also known as N-(4-formylphenyl)acetamide, is an aromatic compound with the molecular formula C₉H₉NO₂.[1] Its structure consists of a central benzene (B151609) ring substituted with two functional groups at the para position (positions 1 and 4).[1]

The principal functional groups present in this compound are:

-

Aromatic Ring (Benzene): A six-carbon aromatic ring that forms the core of the molecule.

-

Aldehyde Group (-CHO): An electron-withdrawing group that is a key site for nucleophilic addition reactions.

-

Acetamido Group (-NHCOCH₃): An amide group that influences the electronic properties of the aromatic ring.[1]

The presence of both an aldehyde and an amide group makes it a valuable intermediate for the synthesis of various pharmaceuticals and agrochemicals.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | References |

| Molecular Formula | C₉H₉NO₂ | [1][2][3] |

| Molecular Weight | 163.17 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [1][4][5] |

| Melting Point | 148-153 °C | [3][4] |

| Boiling Point | 384.3 ± 25.0 °C at 760 mmHg | [3][6] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Solubility in Water | 3.247 g/L at 25 °C (Slightly soluble) | [5] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and acetone | [1][5] |

| Flash Point | 181.8 ± 23.3 °C | [3] |

| CAS Number | 122-85-0 | [2][3][4] |

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound is through the acetylation of 4-aminobenzaldehyde (B1209532) using acetic anhydride (B1165640).[5]

Materials:

-

4-Aminobenzaldehyde

-

Acetic anhydride

-

Benzene (or a suitable alternative solvent)

-

Sodium carbonate

-

Activated carbon

-

Water

Procedure:

-

A solution of 4-aminobenzaldehyde in benzene is subjected to azeotropic dehydration to remove any residual water.

-

Acetic anhydride is then added to the dehydrated solution.

-

The mixture is heated, and benzene is removed by distillation. Any remaining benzene is steamed out.

-

Water is added to the reaction product.

-

The pH of the solution is adjusted to 6.8-7.0 using sodium carbonate.

-

Activated carbon is added for decolorization, and the mixture is heated to 95-100 °C.

-

The hot solution is filtered under pressure to remove the activated carbon.

-

The filtrate is allowed to cool, leading to the crystallization of the product.

-

The crystals of this compound are collected by filtration and dried at 60-65 °C.[5]

Purification: The crude product can be further purified by recrystallization from water.[4]

Caption: Synthesis workflow for this compound.

References

- 1. CAS 122-85-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H9NO2 | CID 73942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:122-85-0 | Chemsrc [chemsrc.com]

- 4. This compound | 122-85-0 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 122-85-0 [chemnet.com]

Solubility of 4-Acetamidobenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Acetamidobenzaldehyde (also known as N-(4-formylphenyl)acetamide). A thorough review of existing literature indicates a scarcity of experimentally determined quantitative solubility data for this compound in common organic solvents. This document summarizes the available qualitative and predicted data, and more importantly, furnishes a detailed experimental protocol for the accurate determination of its solubility.

Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from chemical synthesis to pharmaceutical formulation. While this compound is noted to be soluble in some organic solvents, precise quantitative measurements are not widely published. The table below consolidates the available information.[1][2]

Table 1: Summary of this compound Solubility

| Solvent | Solubility Value | Units | Temperature (°C) | Data Type |

| Water | 3.247 | g/L | 25 | Predicted[2] |

| Ethanol | Soluble | - | Not Specified | Qualitative[1][2] |

| Acetone | Soluble | - | Not Specified | Qualitative[1][2] |

| Not Specified | 2.48 | mg/mL | Not Specified | Predicted |

Note: The absence of comprehensive experimental data underscores the necessity for empirical determination to support research and development activities.

Experimental Protocol: Equilibrium Solubility Determination

To obtain reliable and accurate solubility data, the shake-flask method is widely considered the gold standard.[3][4][5] This method measures the equilibrium solubility, which is the concentration of a solute in a saturated solution when the solid and solution phases are in equilibrium. The following protocol details the procedure for determining the solubility of this compound in an organic solvent, followed by gravimetric analysis for quantification.[6][7][8]

2.1. Principle

An excess amount of solid this compound is agitated in the chosen organic solvent at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the undissolved solid. The concentration of the solute in the clear, saturated solution is then determined by evaporating the solvent and weighing the remaining solid residue (gravimetric analysis).[6][7]

2.2. Materials and Equipment

-

Solute: this compound (high purity)

-

Solvent: High-purity organic solvent of choice (e.g., ethanol, acetone, methanol, DMSO)

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Drying oven

-

Desiccator

-

Pre-weighed evaporation dishes or vials

-

2.3. Detailed Procedure

Step 1: Preparation

-

Add an excess amount of this compound to several glass vials. "Excess" means enough solid will remain undissolved at the end of the experiment, ensuring saturation.

-

Accurately pipette a specific volume (e.g., 10 mL) of the chosen organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.

-

Allow the mixture to equilibrate for a predetermined period. A typical duration is 24 to 72 hours. It is advisable to conduct a preliminary experiment to determine the time required to reach a stable concentration by taking measurements at different time points (e.g., 24h, 48h, 72h). Equilibrium is reached when consecutive measurements show no significant change in concentration.[5][8]

Step 3: Sample Separation

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.[5]

-

Carefully draw a sample of the clear supernatant using a syringe.

-

Immediately attach a syringe filter (pre-conditioned with the solvent to prevent analyte loss) and filter the solution into a clean, pre-weighed vial or evaporation dish. This step is critical to remove any microscopic undissolved particles.

Step 4: Gravimetric Analysis

-

Accurately weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a drying oven set to a temperature well below the boiling point of the solvent and the melting point of this compound to gently evaporate the solvent.

-

Once the solvent has completely evaporated, continue to dry the vial to a constant weight.

-

Cool the vial in a desiccator before each weighing to prevent moisture absorption.[9]

-

Record the final constant weight of the vial with the dry solute residue.

2.4. Calculation of Solubility

-

Mass of Solute:

-

Mass of Solute = (Weight of vial with dry residue) - (Weight of empty vial)

-

-

Mass of Solvent:

-

Mass of Solvent = (Weight of vial with solution) - (Weight of vial with dry residue)

-

-

Solubility Expression:

-

The solubility can be expressed in various units, most commonly as grams of solute per 100 grams of solvent ( g/100g ) or grams of solute per liter of solvent (g/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask method for determining the equilibrium solubility of this compound.

Caption: Workflow for the Shake-Flask Method with Gravimetric Analysis.

References

- 1. CAS 122-85-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Gravimetric analysis | Research Starters | EBSCO Research [ebsco.com]

4-Acetamidobenzaldehyde molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides the fundamental molecular and chemical properties of 4-Acetamidobenzaldehyde, a compound utilized in various organic synthesis applications, including the preparation of pharmaceuticals and agrochemicals.[1]

Core Molecular Data

The essential quantitative data for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H9NO2 | PubChem[2], CymitQuimica[1], Santa Cruz Biotechnology[3] |

| Molecular Weight | 163.17 g/mol | PubChem[2], CymitQuimica[1], Santa Cruz Biotechnology[3] |

| Alternate Names | 4'-Formylacetanilide, N-(4-Formylphenyl)acetamide | PubChem[2], Santa Cruz Biotechnology[3] |

| CAS Number | 122-85-0 | PubChem[2], CymitQuimica[1], Santa Cruz Biotechnology[3] |

Chemical and Physical Properties

This compound, also known as p-acetamidobenzaldehyde, is an organic compound that features both an aldehyde and an amide functional group.[1] It typically appears as a white to light yellow crystalline solid.[1][4] The molecule's structure consists of a benzene (B151609) ring substituted with an acetamido group (–NHCOCH3) at the para position relative to the aldehyde group (–CHO).[1] This compound demonstrates solubility in organic solvents like ethanol (B145695) and acetone, with limited solubility in water.[1][4]

Applications in Research and Development

Due to the presence of two reactive functional groups, this compound serves as a valuable intermediate in organic synthesis.[1] It is commonly employed in the preparation of a variety of pharmaceutical and agrochemical compounds.[1]

References

The Multifaceted Biological Potential of 4-Acetamidobenzaldehyde and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetamidobenzaldehyde, a versatile synthetic intermediate, has emerged as a scaffold of significant interest in medicinal chemistry. Its derivatives, particularly Schiff bases and thiosemicarbazones, have demonstrated a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, characterization, and bioactivity of these compounds, with a focus on their potential as anticancer, antimicrobial, antioxidant, and anti-Alzheimer's agents. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, a representative signaling pathway for apoptosis induction, a common mechanism of action for anticancer derivatives, is visualized.

Introduction

This compound (4-AAB) is an organic compound featuring an acetamido group and a formyl group attached to a benzene (B151609) ring.[1] This structure provides a reactive aldehyde group that is readily condensed with various primary amines to form Schiff bases, or with thiosemicarbazide (B42300) to yield thiosemicarbazones. These derivatives have garnered considerable attention due to their diverse pharmacological properties, which are often attributed to the presence of the azomethine (-CH=N-) or thione (C=S) functional groups. The lipophilicity and electronic properties of these derivatives can be fine-tuned by varying the substituents on the amine component, allowing for the optimization of their biological activity.

Synthesis of this compound Derivatives

The primary method for synthesizing Schiff base and thiosemicarbazone derivatives of this compound is through a condensation reaction.

General Synthesis of Schiff Base Derivatives

A solution of this compound is reacted with an equimolar amount of a primary amine in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The reaction mixture is typically refluxed for several hours, often with a catalytic amount of glacial acetic acid. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product often precipitates out of the solution upon cooling and can be collected by filtration, followed by washing and recrystallization to yield the pure Schiff base.

General Synthesis of Thiosemicarbazone Derivatives

Similarly, thiosemicarbazone derivatives are synthesized by reacting this compound with thiosemicarbazide in an alcoholic solvent. The mixture is refluxed, often with an acid catalyst, to facilitate the condensation reaction. The resulting thiosemicarbazone precipitates upon cooling and is purified by filtration and recrystallization.

Biological Activities and Quantitative Data

Derivatives of this compound have been extensively evaluated for a range of biological activities. The following sections summarize the key findings, with quantitative data presented in tabular format for ease of comparison.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of this compound derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Thiosemicarbazone Derivative 1 | C6 (glioma) | 10.59 | [2] |

| Thiosemicarbazone Derivative 2 | C6 (glioma) | 9.08 | [2] |

| Thiosemicarbazone Derivative 3 | MCF7 (breast cancer) | 7.02 | [2] |

| Schiff Base (L5) | HeLa (cervical cancer) | 15.3 | [3] |

| Schiff Base (L5) | MCF-7 (breast cancer) | 12.8 | [3] |

| 3/4-bromo benzohydrazide (B10538) 22 | HCT116 (colon cancer) | 1.20 | [4] |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been demonstrated against a range of bacterial and fungal strains. The presence of the azomethine group is often crucial for this activity.

Table 2: Antimicrobial Activity of this compound and Related Derivatives (MIC values in µg/mL)

| Compound/Derivative | S. aureus | B. subtilis | E. coli | C. albicans | Reference |

| Piperazine-thiadiazole 4 | 16 | - | - | - | [5] |

| Piperazine-thiadiazole 6c | 16 | - | 8 | - | [5] |

| Piperazine-thiadiazole 6d | 16 | 16 | - | - | [5] |

| Piperazine-thiadiazole 7b | - | 16 | - | - | [5] |

| Carbazole Derivative 2 | 30 | - | >70 | - | [6] |

| Carbazole Derivative 3 | 32 | - | >64 | - | [7] |

Antioxidant Activity

Several derivatives of this compound exhibit significant antioxidant properties, primarily through their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Table 3: Antioxidant Activity of this compound Derivatives (DPPH Scavenging IC50 values)

| Compound/Derivative | IC50 (µg/mL) | Reference |

| 4-(4-Acetamidophenyl)-4-oxobut-2-enoic acid hydrazone (12a) | High Potency | [8] |

| 4-(4-Acetamidophenyl)-4-oxobut-2-enoic acid oxime (12b) | High Potency | [8] |

| Benzimidazole derivative 18 | Good Activity | [9] |

| Benzothiazole derivative 2 | Good Activity | [9] |

Anti-Alzheimer's Disease Activity

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. Certain this compound derivatives have shown promising inhibitory activity against these enzymes.

Table 4: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of this compound Derivatives

| Compound/Derivative | % Inhibition (AChE) | % Inhibition (BChE) | Reference |

| Benzothiazole derivative 2 | 91 | - | |

| Benzimidazole derivative 12 | 83 | 92 | |

| Benzimidazole derivative 7 | - | 81 |

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and further investigation of these compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Agar (B569324) Well Diffusion Method

This method is used to assess the antimicrobial activity of compounds against various microorganisms.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Spread the microbial inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution at various concentrations to a fixed volume of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

A predominant mechanism of anticancer activity for many Schiff bases and thiosemicarbazones derived from this compound is the induction of apoptosis, often through the mitochondrial pathway. This process involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Targeting the mitochondrial pathway to induce apoptosis/necrosis through ROS by a newly developed Schiff's base to overcome MDR in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 5. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ijwph.ir [ijwph.ir]

The Medicinal Chemistry of 4-Acetamidobenzaldehyde Derivatives: A Technical Guide

An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action for Drug Discovery Professionals

Introduction

4-Acetamidobenzaldehyde, a versatile synthetic intermediate, serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its structure, featuring both an acetamido group and a reactive aldehyde moiety, allows for the facile synthesis of a diverse array of derivatives, including Schiff bases, thiosemicarbazones, and chalcones. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-Alzheimer's properties, making them a compelling focus for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives for researchers, scientists, and drug development professionals.

Core Derivatives and Their Synthesis

The aldehyde functional group of this compound is the primary site for chemical modification, most commonly through condensation reactions to form various classes of derivatives.

Schiff Bases

Schiff bases, or imines, are synthesized by the condensation of this compound with a primary amine. This reaction is typically carried out in a suitable solvent, such as ethanol, often with a catalytic amount of acid.

Thiosemicarbazones

Thiosemicarbazones are formed through the reaction of this compound with thiosemicarbazide. This reaction is a straightforward condensation, usually performed under reflux in an alcoholic solvent. Thiosemicarbazones are of particular interest due to their metal-chelating properties, which can contribute to their biological activity.

Chalcones

Chalcones are synthesized via a Claisen-Schmidt condensation between this compound and an acetophenone (B1666503) derivative in the presence of a base, such as sodium hydroxide. This reaction forms an α,β-unsaturated ketone system, a well-known pharmacophore.

Biological Activities and Quantitative Data

Derivatives of this compound have been extensively evaluated for a range of biological activities. The following tables summarize key quantitative data for some of these derivatives.

Anticancer Activity

Many this compound derivatives, particularly Schiff bases and chalcones, have shown promising cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through various signaling pathways.

| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Base | (E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxyphenol | HepG2 | 70.29 | [1] |

| Schiff Base | 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol | HepG2 | 43.17 | [1] |

| Schiff Base | (E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxy-N,N-dimethylaniline | HepG2 | 73.69 | [1] |

| Schiff Base | 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | HeLa, MCF-7 | Micromolar range | [2] |

| Chalcone | N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide | - | - | [3] |

Antimicrobial Activity

Thiosemicarbazones and Schiff bases derived from this compound have demonstrated significant activity against a range of bacterial and fungal pathogens.

| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiosemicarbazone | Imidazole or thiophene (B33073) substituted | S. aureus, P. aeruginosa | 39.68 | [4] |

| Thiosemicarbazone | Various derivatives | M. tuberculosis | 0.5-16 | [5] |

| Schiff Base | Benzaldehyde derivative | E. coli | 62.5 | [6] |

| Schiff Base | Anisaldehyde derivative | E. coli | 250 | [6] |

Anti-Alzheimer's and Antioxidant Activity

Certain derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Many derivatives also exhibit antioxidant properties.

| Compound | Activity | IC50/Value | Reference |

| Derivative 2 | AChE Inhibition | 91% inhibition | [7] |

| Derivative 12 | AChE Inhibition | 83% inhibition | [7] |

| Derivative 12 | BChE Inhibition | 92% inhibition | [7] |

| Derivative 7 | BChE Inhibition | 81% inhibition | [7] |

| Derivative 18 | DPPH Radical Scavenging | Good antioxidant | [7] |

| Derivative 2 | DNA Binding Constant (K) | 9.64×10⁵ M⁻¹ | [7] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

Anticancer Mechanisms

The anticancer activity of these derivatives is often linked to the induction of apoptosis and cell cycle arrest. Key signaling pathways implicated include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical regulators of cell survival, proliferation, and apoptosis. Chalcone derivatives, in particular, have been shown to modulate these pathways.[5][8]

Antimicrobial Mechanisms

The antimicrobial action of thiosemicarbazones is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial metabolic processes. Schiff bases can interfere with cell wall synthesis or disrupt the cell membrane.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of these compounds.

General Synthesis of Schiff Bases

A general procedure for the synthesis of Schiff bases from this compound is as follows:

-

Dissolve equimolar amounts of this compound and the desired primary amine in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

-

Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

References

- 1. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

The Genesis of a Synthon: An In-depth Technical Guide to the Discovery and History of 4-Acetamidobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetamidobenzaldehyde, a seemingly unassuming crystalline powder, holds a significant place in the annals of synthetic organic chemistry. Its journey from a laboratory curiosity to a pivotal intermediate in the pharmaceutical and chemical industries is a testament to the evolution of synthetic methodologies. This whitepaper provides a comprehensive technical overview of the discovery, historical synthesis, and key applications of this compound. We delve into the seminal works that first described this compound, detail the evolution of its synthetic routes, and present its physicochemical properties in a structured format. Furthermore, this guide offers detailed experimental protocols for its preparation and visualizes the logical workflows and reaction mechanisms, providing a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, systematically named N-(4-formylphenyl)acetamide, is a bifunctional aromatic compound featuring both an aldehyde and an acetamido group. This unique combination of functional groups makes it a versatile building block in organic synthesis. The acetamido group, being an electron-donating group, activates the benzene (B151609) ring towards electrophilic substitution, while the aldehyde group serves as a reactive handle for a wide array of chemical transformations. Its primary utility lies in its role as a key intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals.[1][2] This guide aims to provide a thorough understanding of its origins, the development of its synthesis, and its chemical profile.

Discovery and Historical Context

While the precise moment of the first synthesis of this compound is not definitively documented in a singular, celebrated discovery, early reports and cross-references in chemical literature point towards its emergence in the early 20th century. The Beilstein database, a comprehensive repository of organic chemistry, along with a 1927 publication by Hodgson and Beard in the Journal of the Chemical Society, provide some of the earliest characterizations of this compound.[3][4]

The synthesis of this compound is intrinsically linked to the broader history of aromatic aldehyde synthesis. The late 19th and early 20th centuries were a fertile period for the development of methods to introduce the formyl group onto aromatic rings. Landmark reactions such as the Gattermann (1898), Reimer-Tiemann (1876), Vilsmeier-Haack (1925), Sommelet (1913), and Duff (1932) reactions laid the groundwork for accessing a diverse range of aromatic aldehydes.[1][2][5][6][7][8][9][10][11] The preparation of this compound, however, often followed a more direct and efficient route: the acetylation of a pre-existing aminobenzaldehyde.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder.[4] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₂ | |

| Molecular Weight | 163.17 g/mol | |

| Melting Point | 148-153 °C | [3] |

| Boiling Point | 290.25 °C (estimate) | [3] |

| Water Solubility | 3.247 g/L at 25 °C | [4] |

| Appearance | White to yellow crystalline powder | [4] |

| CAS Number | 122-85-0 | [3] |

Synthetic Methodologies

The most common and historically significant method for the preparation of this compound is the acetylation of 4-aminobenzaldehyde (B1209532). This straightforward reaction offers high yields and purity, making it the preferred route in many laboratory and industrial settings.

Acetylation of 4-Aminobenzaldehyde

This method involves the reaction of 4-aminobenzaldehyde with an acetylating agent, typically acetic anhydride (B1165640) or acetyl chloride, in a suitable solvent. The amino group, being a strong nucleophile, readily attacks the electrophilic carbonyl carbon of the acetylating agent to form the corresponding amide.

Experimental Protocol:

A detailed experimental protocol for the acetylation of p-aminobenzaldehyde is described in the literature.[4] A general laboratory-scale procedure is as follows:

-

Dissolution: Dissolve p-aminobenzaldehyde in a suitable solvent such as benzene.

-

Azeotropic Dehydration: If necessary, remove any residual water from the solution by azeotropic distillation.

-

Acetylation: Add acetic anhydride to the solution and reflux the mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and add water to hydrolyze any excess acetic anhydride.

-

Neutralization and Decolorization: Neutralize the solution with a weak base like sodium carbonate to a pH of 6.8-7. Add activated carbon and heat to 95-100 °C to decolorize the solution.

-

Crystallization and Isolation: Filter the hot solution and allow the filtrate to cool, inducing crystallization of the product. Collect the crystals by filtration, wash with cold water, and dry at 60-65 °C.

Logical Workflow for the Acetylation of 4-Aminobenzaldehyde:

Alternative Historical Synthetic Routes

While the acetylation of p-aminobenzaldehyde is the most direct method, other classical reactions for aromatic formylation could theoretically be applied to an appropriately substituted benzene ring to yield this compound or a precursor. These are presented here for historical and academic context.

Signaling Pathway of Electrophilic Aromatic Substitution for Formylation:

-

Gattermann Reaction: This reaction introduces a formyl group onto an activated aromatic ring using hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst. Acetanilide could potentially be a substrate, though yields might be modest.[2][7]

-

Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) to formylate electron-rich aromatic compounds. Acetanilide is a suitable substrate for this reaction.[1][12]

-

Duff Reaction: This reaction formylates activated aromatic compounds, particularly phenols and anilines, using hexamethylenetetramine.[5]

-

Sommelet Reaction: This reaction converts a benzyl (B1604629) halide to an aldehyde using hexamine and water. A suitable precursor, such as 4-acetamidobenzyl halide, would be required.[6][10][11]

Applications in Synthesis

The primary significance of this compound lies in its utility as a versatile intermediate. The aldehyde functionality can undergo a wide range of reactions, including oxidation, reduction, and condensation, while the acetamido group can be hydrolyzed to the corresponding amine, allowing for further derivatization.

A notable application is in the synthesis of thiosemicarbazones. The condensation of this compound with thiosemicarbazide (B42300) yields this compound thiosemicarbazone, a compound that has been investigated for its biological activities.

Experimental Workflow for Thiosemicarbazone Synthesis:

Conclusion

This compound, a compound with a rich history intertwined with the development of classical organic synthesis, continues to be a relevant and valuable molecule for chemists. Its straightforward synthesis and the versatile reactivity of its functional groups have cemented its role as a key building block in the creation of more complex molecules with diverse applications, particularly in the pharmaceutical industry. This guide has provided a comprehensive overview of its discovery, historical synthetic context, physicochemical properties, and key synthetic protocols, offering a valuable resource for the scientific community. The continued exploration of the reactivity of this compound and its derivatives promises to yield new and innovative applications in the years to come.

References

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. This compound | 122-85-0 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Duff reaction - Wikipedia [en.wikipedia.org]

- 6. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 8. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 12. ijpcbs.com [ijpcbs.com]

Spectroscopic Data of 4-Acetamidobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Acetamidobenzaldehyde (also known as N-(4-formylphenyl)acetamide), a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols for acquiring this data are also provided, along with visualizations of the analytical workflow and the relationship between different spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

-

Solvent: Chloroform-d (CDCl₃)

-

Frequency: 90 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.90 | Singlet | 1H | Aldehyde proton (-CHO) |

| 7.85 | Doublet | 2H | Aromatic protons ortho to -CHO |

| 7.70 | Doublet | 2H | Aromatic protons ortho to -NHCOCH₃ |

| 7.55 | Singlet (broad) | 1H | Amide proton (-NH-) |

| 2.20 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data

-

Solvent: Chloroform-d (CDCl₃)

-

Note: The chemical shifts are estimated based on the closely related compound N-(4-Formylphenyl)-N-methylacetamide.

| Chemical Shift (δ) ppm | Assignment |

| 190.9 | Aldehyde Carbonyl Carbon (-CHO) |

| 169.0 | Amide Carbonyl Carbon (-C=O) |

| 145.0 | Aromatic Carbon (C-NH) |

| 135.0 | Aromatic Carbon (C-CHO) |

| 131.0 | Aromatic Carbons (CH, ortho to -CHO) |

| 120.0 | Aromatic Carbons (CH, ortho to -NHCOCH₃) |

| 24.5 | Methyl Carbon (-CH₃) |

Table 3: IR Spectroscopic Data

-

Method: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 | Strong, Broad | N-H Stretch (Amide) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2850, 2750 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| 1685 | Strong | C=O Stretch (Aldehyde) |

| 1660 | Strong | C=O Stretch (Amide I) |

| 1600 | Medium | Aromatic C=C Stretch |

| 1530 | Medium | N-H Bend (Amide II) |

Table 4: Mass Spectrometry Data

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

| m/z | Relative Intensity | Assignment |

| 163 | High | Molecular Ion [M]⁺ |

| 121 | High | [M - CH₂CO]⁺ |

| 120 | Medium | [M - CH₃CO]⁺ |

| 93 | Medium | [C₆H₅NH₂]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a 90 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

A small amount of the solid this compound powder is placed directly onto the diamond crystal of the ATR accessory. Firm and uniform pressure is applied using the instrument's pressure clamp to ensure good contact between the sample and the crystal. The infrared spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and fragment ions.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between different techniques.

Caption: Workflow of spectroscopic analysis for compound characterization.

Caption: Relationship between spectroscopic techniques and structural information.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Acetamidobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-Acetamidobenzaldehyde from p-aminobenzaldehyde via an acetylation reaction. Included are detailed experimental protocols, a summary of key quantitative data, and a visual representation of the experimental workflow. This synthesis is a fundamental transformation in organic chemistry, yielding a versatile intermediate used in the preparation of various pharmaceuticals and other fine chemicals.[1] The protocols outlined herein are designed to be clear, concise, and reproducible for researchers in academic and industrial settings.

Introduction

This compound, also known as N-(4-formylphenyl)acetamide, is a bifunctional organic compound containing both an aldehyde and an amide group.[1] This substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The aldehyde functionality can undergo a variety of transformations, such as reductive amination, Wittig reactions, and condensations, while the acetamido group can influence the compound's solubility, electronic properties, and biological activity. The synthesis from p-aminobenzaldehyde is a straightforward and efficient acetylation of the primary amine, typically achieved using acetic anhydride (B1165640).

Data Presentation

A summary of the physical and chemical properties of the starting material and the final product is provided below for easy reference and comparison.

| Property | p-Aminobenzaldehyde (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₇NO | C₉H₉NO₂[1] |

| Molecular Weight | 121.14 g/mol | 163.17 g/mol [2] |

| Appearance | Yellow to orange-brown crystalline powder | White to light yellow crystalline powder[1][3] |

| Melting Point | 70-73 °C | 154-158 °C[3] |

| Solubility | Sparingly soluble in cold water, soluble in hot water, ethanol (B145695), and ether | Limited solubility in water, soluble in ethanol and acetone[1] |

| ¹H NMR (CDCl₃, 400 MHz) | - | δ 9.97 (s, 1H), 7.90 (d, J=8.4 Hz, 2H), 7.75 (d, J=8.4 Hz, 2H), 2.24 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | - | δ 191.1, 168.6, 144.9, 131.7, 130.2, 119.0, 24.8 |

| IR (KBr, cm⁻¹) | - | ~3300 (N-H), ~1680 (C=O, amide), ~1665 (C=O, aldehyde), ~1590 (C=C)[4] |

Experimental Protocols

Synthesis of this compound

This protocol details the acetylation of p-aminobenzaldehyde using acetic anhydride.

Materials:

-

p-Aminobenzaldehyde

-

Acetic anhydride

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Graduated cylinders

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of p-aminobenzaldehyde.

-

Addition of Acetylating Agent: To the flask, add 20 mL of acetic anhydride.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle. Maintain a gentle reflux for 30 minutes. The solution will become homogeneous.

-

Workup: After 30 minutes, remove the flask from the heat and allow it to cool to room temperature. Slowly and carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold deionized water while stirring. This will hydrolyze the excess acetic anhydride and precipitate the product.

-

Isolation of Crude Product: Stir the resulting suspension for 15 minutes to ensure complete precipitation. Collect the crude this compound by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two 25 mL portions of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

Purification by Recrystallization

This protocol describes the purification of the crude this compound.

Materials:

-

Crude this compound

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: Transfer the crude this compound to a 250 mL Erlenmeyer flask. Add approximately 100 mL of deionized water.

-

Heating: Heat the suspension to boiling on a hot plate with stirring. Add small portions of hot deionized water until all the solid dissolves. Avoid adding a large excess of water.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean Erlenmeyer flask.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration.

-

Drying: Wash the crystals with a small amount of ice-cold deionized water and then dry them in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocol: Synthesis and Characterization of Schiff Bases using 4-Acetamidobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases, identified by their characteristic azomethine or imine functional group (-C=N-), are a significant class of organic compounds.[1] They are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound like an aldehyde or ketone.[1] Since their discovery by Hugo Schiff in 1864, these compounds have become essential intermediates in organic synthesis and versatile ligands in coordination chemistry.[1][2] Schiff bases and their derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties, making them privileged scaffolds in medicinal chemistry and drug development.[3] This document provides a detailed experimental protocol for the synthesis of Schiff bases from 4-Acetamidobenzaldehyde, a versatile starting material for creating novel compounds with potential therapeutic applications.

General Reaction Principle

The synthesis involves a nucleophilic addition-elimination reaction. The nitrogen atom of the primary amine performs a nucleophilic attack on the electrophilic carbonyl carbon of this compound. This forms an unstable hemiaminal intermediate, which then undergoes dehydration, typically under acid catalysis, to yield the final stable Schiff base (imine).[1][4]

Reaction Scheme: this compound + R-NH₂ ---(Catalyst, Heat)---> 4-Acetamido-benzylidene-amine + H₂O

Detailed Experimental Protocol

This protocol outlines a standard reflux method for synthesizing Schiff bases from this compound.

Materials

-

This compound (1 equivalent)

-

Primary amine of choice (e.g., aniline, substituted anilines, sulfanilamide) (1 equivalent)

-

Absolute Ethanol (B145695) (Reaction Solvent)

-

Glacial Acetic Acid (Catalyst)

-

Deionized Water

-

Standard thin-layer chromatography (TLC) supplies

Equipment

-

Round-bottom flask

-

Condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Buchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator (optional)

-

Melting point apparatus

Procedure

-

Dissolution of Aldehyde: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.

-

Dissolution of Amine: In a separate beaker, dissolve the selected primary amine (1 equivalent) in absolute ethanol.

-

Reaction Setup: Add the amine solution to the stirred solution of the aldehyde in the round-bottom flask. To this mixture, add 2-3 drops of glacial acetic acid to catalyze the reaction.[5][6]

-

Reflux: Attach a condenser to the flask and reflux the mixture with constant stirring for 2-6 hours. The reaction progress should be monitored by TLC until the starting materials are consumed.[5]

-

Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid Schiff base product may precipitate upon cooling. If precipitation is slow, the solution can be placed in an ice bath or a small amount of cold water can be added.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.[5]

-

Purification: The purity of the crude product should be assessed (e.g., by TLC or melting point). If necessary, recrystallize the product from a suitable solvent, such as ethanol or methanol, to obtain a pure crystalline solid.[5]

-

Drying: Dry the purified Schiff base crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

-

Characterization: Characterize the final product using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the synthesis and characterization of Schiff bases derived from this compound. Exact values must be determined experimentally.

Table 1: Representative Reaction Conditions and Physical Properties

| Primary Amine Reactant | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) | Appearance |

| Aniline | Ethanol | Glacial Acetic Acid | 3 | e.g., 85 | e.g., 152-154 | e.g., Pale yellow solid |

| 4-Chloroaniline | Ethanol | Glacial Acetic Acid | 4 | e.g., 88 | e.g., 178-180 | e.g., Off-white powder |

| Sulfanilamide | Ethanol | Glacial Acetic Acid | 5 | e.g., 79 | e.g., 230-232 | e.g., White crystalline solid |

Table 2: Representative Spectroscopic Data for Characterization

| Schiff Base Product | FT-IR (ν C=N, cm⁻¹) | ¹H NMR (δ -CH=N, ppm) | ¹³C NMR (δ -C=N, ppm) |

| N-(4-acetamidobenzylidene)aniline | ca. 1610-1630 | ca. 8.3-8.9 | ca. 158-164 |

| N-(4-acetamidobenzylidene)-4-chloroaniline | ca. 1615-1635 | ca. 8.4-8.9 | ca. 159-165 |

| 4-amino-N-(4-acetamidobenzylidene)benzenesulfonamide | ca. 1605-1625 | ca. 8.5-9.0 | ca. 157-163 |

| Note: The spectral ranges are typical for aromatic Schiff bases and are provided for reference.[2][7] |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of Schiff bases.

Schiff Base Formation Mechanism

Caption: Simplified mechanism of Schiff base formation.

References

- 1. benchchem.com [benchchem.com]

- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes [mdpi.com]

- 4. ijacskros.com [ijacskros.com]

- 5. benchchem.com [benchchem.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

Application Notes and Protocols: Leveraging 4-Acetamidobenzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds

Introduction

4-Acetamidobenzaldehyde is a versatile and readily available starting material that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a reactive aldehyde group and a protected amine, makes it an ideal precursor for constructing various molecular scaffolds of significant interest in medicinal chemistry and drug development. Heterocyclic compounds are a cornerstone of pharmaceuticals, with a vast number of approved drugs containing these ring systems.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of four important classes of heterocyclic compounds starting from this compound: Chalcones, Pyrimidines, Schiff Bases, and 4-Thiazolidinones.

Application Note 1: Synthesis of 4-Acetamido Chalcones

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are key precursors for flavonoids and other heterocyclic compounds and exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aldehyde and an acetophenone (B1666503) derivative.[3][5]

General Reaction Scheme:

The reaction involves the condensation of this compound with a substituted acetophenone in the presence of a base catalyst, typically sodium hydroxide (B78521) or potassium hydroxide, in an alcohol solvent.